1-Tert-butyl 2,3-diethyl pyrrolidine-1,2,3-tricarboxylate
Description
1-Tert-butyl 2,3-diethyl pyrrolidine-1,2,3-tricarboxylate is a pyrrolidine-based compound featuring a tert-butyl group and two ethyl ester substituents. This compound’s tert-butyl and ethyl ester groups likely enhance steric bulk and influence solubility, making it relevant for applications in pharmaceuticals or organic synthesis intermediates.
Properties
IUPAC Name |
1-O-tert-butyl 2-O,3-O-diethyl pyrrolidine-1,2,3-tricarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO6/c1-6-20-12(17)10-8-9-16(11(10)13(18)21-7-2)14(19)22-15(3,4)5/h10-11H,6-9H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHYFVRUCRXPKNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(C1C(=O)OCC)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Tert-butyl 2,3-diethyl pyrrolidine-1,2,3-tricarboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of Substituents: The tert-butyl and diethyl groups are introduced through alkylation reactions using tert-butyl halides and diethyl halides, respectively.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and controlled reaction environments.
Chemical Reactions Analysis
1-Tert-butyl 2,3-diethyl pyrrolidine-1,2,3-tricarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where one or more substituents are replaced by other functional groups.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Tert-butyl 2,3-diethyl pyrrolidine-1,2,3-tricarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development for various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Tert-butyl 2,3-diethyl pyrrolidine-1,2,3-tricarboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound may act as an inhibitor or activator of specific biochemical pathways, depending on its structure and functional groups. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs in Pyrrolidine/Pyridine Derivatives
The following table summarizes key structural analogs and their properties:
*Molecular weight estimated based on analogous structure in .
Key Observations:
- Substituent Position: The trans-1-tert-butyl 3,4-diethyl analog shares the same molecular formula but differs in ester positions (3,4 vs.
- Ester Group Variations : Methyl esters (e.g., 1-(tert-butyl) 2,5-dimethyl derivative ) reduce molecular weight and hydrophobicity compared to ethyl esters.
- Functional Complexity : Compounds like HB613 incorporate fluoropyridine and pyrrolidinyl moieties, expanding applications in medicinal chemistry but increasing synthetic complexity.
Commercial Availability and Pricing
While pricing data for the target compound is unavailable, structurally related pyrrolidine/pyridine derivatives (e.g., HB613, HB614 ) are sold at $400–$4,800 depending on scale (1–25 g). Ethyl esters may marginally increase production costs compared to methyl esters due to raw material differences.
Biological Activity
1-Tert-butyl 2,3-diethyl pyrrolidine-1,2,3-tricarboxylate (CAS No. 1706419-06-8) is a synthetic compound belonging to the class of pyrrolidine derivatives. Its unique structure, characterized by a tert-butyl group and multiple ethyl groups attached to the pyrrolidine ring, positions it as a compound of interest in medicinal chemistry and organic synthesis. This article explores its biological activity, synthesis, and potential applications based on existing literature and research findings.
- Molecular Formula : C15H25NO6
- Molecular Weight : 315.36 g/mol
- CAS Number : 1706419-06-8
Synthesis
The synthesis of this compound typically involves several steps:
- Starting Materials : Pyrrolidine derivatives and carboxylic acids.
- Reactions : Common techniques include refluxing, vacuum distillation, and chromatography for purification.
- Conditions : Controlled temperature and pH levels are crucial for optimizing yield and purity.
Biological Activity
Research indicates that compounds in the pyrrolidine class may exhibit diverse biological activities through various mechanisms:
- Enzyme Modulation : The compound may interact with specific enzymes, influencing their activity through competitive inhibition or allosteric modulation.
- Receptor Interactions : It could potentially bind to biological receptors, affecting signaling pathways that regulate physiological responses.
Potential Applications
The biological activity of this compound suggests potential applications in:
- Medicinal Chemistry : As a building block for developing new pharmaceuticals targeting metabolic disorders.
- Organic Synthesis : In the creation of complex organic molecules with specific functional properties.
Analytical Techniques
To confirm the structure and purity of this compound, various analytical techniques are employed:
- Nuclear Magnetic Resonance (NMR) : Used for structural elucidation.
- Mass Spectrometry (MS) : Provides molecular weight confirmation and purity assessment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
